H-Gly-DL-Phe-DL-Arg-Gly-DL-Asp-Gly-DL-Gln-OH
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Overview
Description
H-Gly-DL-Phe-DL-Arg-Gly-DL-Asp-Gly-DL-Gln-OH is a synthetic peptide composed of glycine, DL-phenylalanine, DL-arginine, glycine, DL-aspartic acid, glycine, and DL-glutamine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Gly-DL-Phe-DL-Arg-Gly-DL-Asp-Gly-DL-Gln-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide.
Deprotection: Removal of protecting groups to expose reactive sites for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS with automated synthesizers to ensure high yield and purity. The process is optimized for efficiency and cost-effectiveness, often incorporating high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
Types of Reactions
H-Gly-DL-Phe-DL-Arg-Gly-DL-Asp-Gly-DL-Gln-OH can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, often using reagents like hydrogen peroxide.
Reduction: Removal of oxygen atoms or addition of hydrogen, typically using reducing agents like sodium borohydride.
Substitution: Replacement of one functional group with another, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, under mild conditions.
Reduction: Sodium borohydride, in aqueous or alcoholic solutions.
Substitution: Alkyl halides, in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated peptides.
Scientific Research Applications
H-Gly-DL-Phe-DL-Arg-Gly-DL-Asp-Gly-DL-Gln-OH has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cell adhesion and signaling pathways.
Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in tissue engineering.
Industry: Utilized in the development of biomaterials and as a component in various biochemical assays.
Mechanism of Action
The mechanism by which H-Gly-DL-Phe-DL-Arg-Gly-DL-Asp-Gly-DL-Gln-OH exerts its effects involves interactions with specific molecular targets, such as integrins. These interactions can influence cell adhesion, migration, and signaling pathways, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
H-Gly-Arg-Ala-Asp-Ser-Pro-OH: Another synthetic peptide with similar applications in research and industry.
H-Arg-Gly-Asp-Ser-OH: Known for its role in cell adhesion and signaling.
Gly-Arg-Gly-Asp-Ser-Pro-Lys: Used in studies of cell-matrix interactions.
Uniqueness
H-Gly-DL-Phe-DL-Arg-Gly-DL-Asp-Gly-DL-Gln-OH is unique due to its specific sequence and the presence of DL-amino acids, which can influence its stability and biological activity compared to other peptides.
Properties
Molecular Formula |
C30H45N11O11 |
---|---|
Molecular Weight |
735.7 g/mol |
IUPAC Name |
5-amino-2-[[2-[[2-[[2-[[2-[[2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C30H45N11O11/c31-13-22(43)39-19(11-16-5-2-1-3-6-16)28(50)41-17(7-4-10-35-30(33)34)26(48)36-15-24(45)40-20(12-25(46)47)27(49)37-14-23(44)38-18(29(51)52)8-9-21(32)42/h1-3,5-6,17-20H,4,7-15,31H2,(H2,32,42)(H,36,48)(H,37,49)(H,38,44)(H,39,43)(H,40,45)(H,41,50)(H,46,47)(H,51,52)(H4,33,34,35) |
InChI Key |
VNBPDMAPAHYMMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)O)NC(=O)CN |
Origin of Product |
United States |
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